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Executive Summary
The 28-kDa Channel-Forming Integral Membrane Protein (CHIP28), now universally known as

Aquaporin-1 (AQP1), is a fundamental component of the human erythrocyte membrane.[1][2]

[3] Its discovery revolutionized our understanding of water transport across biological

membranes, revealing a specialized protein channel responsible for the rapid, osmotically

driven movement of water.[1][4] In erythrocytes, AQP1 is not merely a passive conduit but a

critical element for maintaining cell volume, integrity, and facilitating efficient gas exchange as

red blood cells traverse diverse osmotic environments within the circulatory system.[5][6] This

document provides an in-depth examination of the molecular structure, physiological functions,

and key experimental methodologies related to AQP1 in erythrocytes, tailored for a scientific

audience.

Introduction: The Discovery of the First Molecular
Water Channel
For decades, the high water permeability of red blood cell membranes was a known

phenomenon, but the molecular basis remained elusive.[1][4] It was hypothesized that water

movement was either facilitated by pores or occurred via slow diffusion across the lipid bilayer.

[2] The breakthrough came with the isolation of a highly abundant 28-kDa integral membrane

protein from erythrocytes by Peter Agre and colleagues, initially named CHIP28.[2][3][7] The
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definitive identification of CHIP28 as the long-sought water channel was demonstrated through

a pivotal experiment where its expression in Xenopus laevis oocytes conferred a massive

increase in osmotic water permeability, causing them to swell and burst in hypotonic conditions.

[2][8][9] This discovery, which led to the 2003 Nobel Prize in Chemistry for Agre, renamed the

protein Aquaporin-1 and launched the study of a new family of membrane transport proteins.[2]

[4]

Molecular Architecture of AQP1 in the Erythrocyte
Membrane
AQP1 exists in the erythrocyte membrane as a stable homotetramer.[1][3] While it forms a four-

subunit complex, structural and functional studies have shown that each 28-kDa monomer

contains an independent, fully functional water pore.[1][3][10] The monomer itself is composed

of six transmembrane helices and two intracellular loops containing a highly conserved

Asparagine-Proline-Alanine (NPA) motif. These loops fold into the membrane to form a narrow,

highly selective aqueous channel.[11] This "hourglass" structure is crucial for its function,

allowing the passage of water molecules in a single file while physically and electrostatically

excluding protons and other ions.[3]

Caption: AQP1 forms a tetramer in the membrane, with each monomer containing an

independent water pore.

Core Physiological Roles in Erythrocytes
The primary function of AQP1 in red blood cells is to facilitate rapid transmembrane water

movement, which is essential for two main physiological processes:

Cell Volume Regulation and Osmotic Homeostasis: As erythrocytes travel through the

hypertonic renal medulla and other tissues with varying osmolarities, AQP1 allows for rapid

water efflux and influx. This ability to change volume quickly prevents osmotic lysis or

crenation, thereby preserving cellular integrity and functionality.[5][6] The concentration of

AQP1 in the red cell membrane is tightly regulated, with excess protein being shed via

exosomes during reticulocyte maturation to achieve optimal levels.[6]

Enhancement of Gas Transport: While not a direct transporter of O₂, AQP1 plays a role in

optimizing gas exchange.[12] By facilitating rapid water movement, AQP1 helps maintain the
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optimal intracellular environment and cell volume for hemoglobin function. Furthermore,

AQP1 has been shown to act as a channel for carbon dioxide (CO₂), increasing the intrinsic

CO₂ permeability of the erythrocyte membrane by approximately tenfold.[3][12] This

facilitates the rapid conversion of CO₂ to bicarbonate by carbonic anhydrase, a critical step

in respiratory gas exchange. At lower temperatures (7-10°C), the absence of AQP1

significantly reduces O₂ permeability in both human and mouse red cells.[12]

Quantitative Data Summary
The function and abundance of AQP1 in erythrocytes have been quantified through various

experimental approaches.
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Parameter Value / Observation Significance Reference(s)

Protein Abundance
~200,000 copies per

erythrocyte

Constitutes a major

membrane protein,

ensuring high water

permeability.

[13]

Unit Water

Permeability

3.9 x 10⁹ water

molecules/subunit/sec

ond

Demonstrates the

extremely high

efficiency of each

AQP1 pore.

[1]

Osmotic Water

Permeability (Pf)

Markedly increased in

AQP1-expressing

cells vs. deficient cells

Confirms AQP1 as the

primary pathway for

water movement.

[1][6]

Activation Energy (Ea)

for Water Transport
Low (~3-5 kcal/mol)

Indicates channel-

mediated transport,

which is less

temperature-

dependent than

diffusion across the

lipid bilayer.

[2]

Inhibition

Reversibly blocked by

mercurial compounds

(e.g., HgCl₂)

Cysteine-189 near the

pore is the site of

mercurial inhibition, a

key characteristic

used in early studies.

[1]

Genetic Association

Locus for the Colton

(Co) blood group

antigens

Polymorphisms in the

AQP1 gene define the

Co(a) and Co(b)

antigens. Colton-null

individuals lack AQP1

on their erythrocytes.

[14][15]

[14][15]

Key Experimental Protocols
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The characterization of AQP1 function relies on specific biophysical and imaging techniques.

Stopped-Flow Light Scattering for Water Permeability
This is the gold-standard method for measuring the osmotic water permeability of erythrocytes.

[16][17][18] The technique measures the kinetics of cell volume change in response to an

osmotic challenge.

Methodology:

Preparation: Isolate human red blood cells (RBCs) via centrifugation and wash them in an

isotonic buffer (e.g., PBS, pH 7.4). Resuspend the RBCs to a low hematocrit (e.g., 1-2%).

Loading: Load one syringe of the stopped-flow apparatus with the RBC suspension and the

other with a hypertonic solution (e.g., isotonic buffer + sucrose).

Rapid Mixing: The apparatus rapidly injects and mixes the two solutions (<2 ms dead time),

exposing the RBCs to a sudden osmotic gradient.[16][17]

Data Acquisition: As water exits the cells, they shrink, causing an increase in 90° light

scattering. This change is monitored over time (typically seconds) by a photomultiplier tube,

often at a wavelength of ~530 nm.[16][18]

Analysis: The resulting kinetic trace (light scattering intensity vs. time) is fitted to an

exponential function. The rate constant (k) derived from this fit is used to calculate the

osmotic water permeability coefficient (Pf).

Caption: Workflow for measuring erythrocyte water permeability using stopped-flow light

scattering.

Freeze-Fracture Electron Microscopy
This technique provides ultrastructural visualization of integral membrane proteins like AQP1

within the lipid bilayer.[19]

Methodology:
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Cryofixation: Rapidly freeze a concentrated erythrocyte sample in a cryoprotectant (e.g.,

glycerol) using liquid propane or liquid nitrogen to prevent ice crystal formation.[20]

Fracturing: Place the frozen sample in a high-vacuum chamber at low temperature (-100°C

to -180°C) and fracture it with a cooled microtome blade.[20][21] The fracture plane

preferentially splits the lipid bilayer down its hydrophobic core, separating the membrane into

its protoplasmic (P-face) and exoplasmic (E-face) leaflets.[19]

Etching (Optional): To reveal more surface detail, a thin layer of ice can be sublimated from

the fractured surface by slightly warming the sample under vacuum.

Replication: Immediately shadow the exposed surface at an angle with a thin layer of a

heavy metal (e.g., platinum) followed by a stabilizing layer of carbon evaporated from above.

[19]

Cleaning and Imaging: Remove the sample from the vacuum, thaw it, and dissolve the

biological material with strong acids or bases, leaving only the metal replica.[19] This replica

is then imaged using a transmission electron microscope (TEM). AQP1 tetramers appear as

distinct intramembrane particles (IMPs).

Clinical Relevance and Drug Development
Colton Blood Group: AQP1 is the protein that carries the Colton blood group antigens

(Coᵃ/Coᵇ).[5][14][15] Individuals with the rare Colton-null phenotype lack AQP1 on their

erythrocytes but typically exhibit only a mild clinical defect in urinary concentration under

stress, suggesting functional redundancy by other aquaporins in different tissues.[14][15]

Drug Development: As a channel protein, AQP1 is a potential therapeutic target. Modulation

of AQP1 function could be relevant in conditions involving fluid imbalance.[1] While potent

and specific inhibitors are still under development, understanding the structure and function

of AQP1 is crucial for designing drugs that could target its water or gas transport functions in

various diseases.

Conclusion
CHIP28, or AQP1, is a cornerstone of erythrocyte physiology. Its role extends beyond simple

water transport to encompass vital functions in cell volume regulation and the facilitation of
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efficient gas exchange. The quantitative data and experimental protocols detailed herein

underscore its high efficiency and importance. For researchers and drug developers, AQP1

remains a compelling subject of study, offering insights into fundamental membrane biology

and presenting opportunities for novel therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Aquaporin CHIP: the archetypal molecular water channel - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. karger.com [karger.com]

3. The first discovered water channel protein, later called aquaporin 1: molecular
characteristics, functions and medical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

4. The Discovery of Water Channels (Aquaporins) - PubMed [pubmed.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. The water channel aquaporin-1 partitions into exosomes during reticulocyte maturation:
implication for the regulation of cell volume - PMC [pmc.ncbi.nlm.nih.gov]

7. Birth of water channel proteins-the aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]

8. nobelprize.org [nobelprize.org]

9. researchgate.net [researchgate.net]

10. The three-dimensional structure of human erythrocyte aquaporin CHIP - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Progress on the structure and function of aquaporin 1 - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. journals.physiology.org [journals.physiology.org]

13. In silico simulations of erythrocyte aquaporins with quantitative in vitro validation - PMC
[pmc.ncbi.nlm.nih.gov]

14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1177719?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/7694481/
https://pubmed.ncbi.nlm.nih.gov/7694481/
https://karger.com/anm/article/70/Suppl.%201/37/42515/The-Discovery-of-Water-Channels-Aquaporins
https://pubmed.ncbi.nlm.nih.gov/22705445/
https://pubmed.ncbi.nlm.nih.gov/22705445/
https://pubmed.ncbi.nlm.nih.gov/28614812/
https://www.mdpi.com/1422-0067/24/16/12982
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773486/
https://pubmed.ncbi.nlm.nih.gov/12972274/
https://www.nobelprize.org/prizes/chemistry/2003/8752-the-nobel-prize-in-chemistry-2003-2003-5/
https://www.researchgate.net/publication/7268463_Aquaporin-1_plays_an_essential_role_in_water_permeability_and_ultrafiltration_during_peritoneal_dialysis
https://pubmed.ncbi.nlm.nih.gov/7518771/
https://pubmed.ncbi.nlm.nih.gov/7518771/
https://pubmed.ncbi.nlm.nih.gov/9615438/
https://pubmed.ncbi.nlm.nih.gov/9615438/
https://journals.physiology.org/doi/10.1152/ajpcell.00858.2024
https://pmc.ncbi.nlm.nih.gov/articles/PMC7328926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7328926/
https://atlasgeneticsoncology.org/gene/46249/aqp1-(aquaporin-1-(colton-blood-group))
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. ABH and Colton blood group antigens on aquaporin-1, the human red cell water channel
protein - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PMC
[pmc.ncbi.nlm.nih.gov]

18. biologic.net [biologic.net]

19. azom.com [azom.com]

20. scispace.com [scispace.com]

21. FREEZE-FRACTURE AND IMMUNOGOLD ANALYSIS OF AQUAPORIN-4 (AQP4)
SQUARE ARRAYS, WITH MODELS OF AQP4 LATTICE ASSEMBLY - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Physiological Role of CHIP28 (Aquaporin-1) in
Erythrocytes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177719#physiological-role-of-chip28-in-
erythrocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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